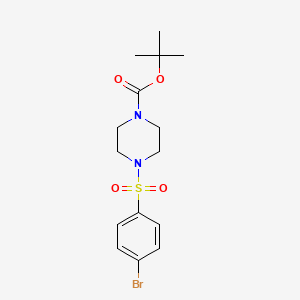

4-(4-BOC-哌嗪磺酰基)溴苯

描述

Synthesis Analysis

The synthesis of piperazine derivatives often involves the treatment of secondary amines with sulfonyl chlorides to obtain various sulfonyl amines, as seen in the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives . Additionally, the synthesis of radioiodinated piperazine derivatives as sigma-1 receptor ligands through nucleophilic substitution reactions has been described, although with varying radiochemical yields . These methods could potentially be adapted for the synthesis of "4-(4-BOC-piperazinosulfonyl)bromobenzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) reveals a chair conformation of the piperazine ring and a three-dimensional framework formed by hydrogen bonds . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of "4-(4-BOC-piperazinosulfonyl)bromobenzene".

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding interactions. The reactivity of these compounds can be influenced by the presence of substituents on the piperazine ring or the sulfonyl group. For example, the radioiodination of benzylsulfonyl piperazine derivatives has been studied, highlighting the role of solvent and temperature in achieving high radiochemical yields . These findings can inform the reaction conditions suitable for modifying "4-(4-BOC-piperazinosulfonyl)bromobenzene".

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and vibrational spectra, can be determined through various analytical techniques. For instance, FT IR and FT Raman measurements have been used to confirm the vibrational spectra of piperazinium bis(4-hydroxybenzenesulphonate) . These properties are essential for the identification, characterization, and application of "4-(4-BOC-piperazinosulfonyl)bromobenzene" in various fields.

科学研究应用

合成和化学性质

- Biaryl库的合成:使用微波介导的Suzuki–Miyaura偶联合成了Boc保护的Biaryl,包括与4-(4-BOC-哌嗪磺酰基)溴苯相关的化合物。这种方法允许在Biaryl库中进行多样化(Spencer et al., 2011)。

- 双功能大环化合物:研究表明从类似化合物合成了双功能四氮杂大环,暗示在创建聚(氨基羧酸)螯合剂方面的应用(McMurry et al., 1992)。

- 结构表征:对类似化合物进行了结构表征,表明在人类HIV-1感染的药物开发中具有潜力(Cheng De-ju, 2015)。

- 哌嗪衍生物的合成:研究包括通过钯催化的芳香胺化反应合成芳基哌嗪,使用N-叔丁氧羰基哌嗪与溴芳烃进行反应,这与所讨论的化合物密切相关(Kerrigan et al., 1998)。

潜在的治疗应用

- 抑制活性:一些衍生物显示出良好的酶抑制活性,暗示了潜在的治疗应用(Hussain et al., 2017)。

- 药物候选化合物的化学合成:另一项研究专注于合成2-呋喃基哌嗪衍生物作为2型糖尿病和阿尔茨海默病的有希望的药物候选化合物,突显了这类化合物在治疗开发中的广泛潜力(Abbasi et al., 2018)。

安全和危害

While specific safety and hazard information for 4-(4-BOC-piperazinosulfonyl)bromobenzene is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

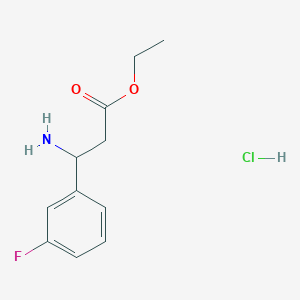

IUPAC Name |

tert-butyl 4-(4-bromophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKVPXFKSGCQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586578 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-BOC-piperazinosulfonyl)bromobenzene | |

CAS RN |

259808-63-4 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)